Tris[2-(dimethylamino)ethyl]amine
Overview
Description
Tris[2-(dimethylamino)ethyl]amine, often abbreviated as Me6TREN, is a tripodal polyamine ligand known for its coordination with metal ions, facilitating various chemical transformations. Its structural flexibility and electron-donating properties make it a significant compound in the development of coordination chemistry and catalysis.
Synthesis Analysis
The synthesis of tris[2-(dimethylamino)ethyl]amine involves the complexation of Group 1 metal ions, demonstrating its capacity to form stable monomeric sodium complexes. This indicates potential use in alkali-metal-mediated synthetic applications (Cousins et al., 2010).
Molecular Structure Analysis
The molecular structure of Me6TREN reveals a planar AS3N core unit in compounds like tris(dimethylarsino)amine, suggesting a similar structural motif might be present in Me6TREN derivatives. This structure is confirmed by X-ray diffraction methods and density functional calculations (Jockisch & Schmidbaur, 1999).
Chemical Reactions and Properties
Me6TREN acts as a ligand in copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions, showcasing its utility in promoting efficient addition reactions with various alkenes. This illustrates its role in enhancing catalytic activities and broadening the scope of ATRA reactions (Eckenhoff & Pintauer, 2011).
Physical Properties Analysis
The physical properties of tris[2-(dimethylamino)ethyl]amine complexes, such as those with bivalent metals like Co2+, Ni2+, Cu2+, Zn2+, and Cd2+, are significantly influenced by its coordination environment. The stability constants of these complexes highlight the impact of Me6TREN's bulky methyl substituents on its coordination behavior and the physical properties of its complexes (Anderegg & Gramlich, 1994).
Chemical Properties Analysis
The reactivity of Me6TREN with Grignard reagents and magnesium precursors leads to the formation of various magnesium complexes. This reactivity showcases Me6TREN's versatility as a ligand in organometallic chemistry, opening new avenues for the synthesis and study of magnesium-based compounds (Guard & Hazari, 2013).
Scientific Research Applications
Drug Delivery : Karimi et al. (2018) highlighted its use in chitosan hydrogels for targeted drug delivery, improved bioavailability, and systemic drug delivery. These hydrogels demonstrate potential in pH- and temperature-responsive drug release mechanisms (Karimi et al., 2018).
Polymerization Catalyst : Zeng, Shen, and Zhu (2002) found that a CuBr catalyst with tris[2-(N,N-dimethylamino)ethyl]amine effectively polymerizes certain acrylates, contributing to the synthesis of amphiphilic polymers. This has implications in materials science, particularly in the synthesis of polymers with specific properties (Zeng, Shen, & Zhu, 2002).
Chemical Structure and Bonding : Goldcamp, Bauer, and Baldwin (2000) studied its structure, noting that it adopts a folded structure due to intramolecular and intermolecular hydrogen bonding. This research contributes to the understanding of chemical bonding and molecular structures (Goldcamp, Bauer, & Baldwin, 2000).
Cationic Diblock Copolymers : Bütün, Armes, and Billingham (2001) researched its use in the selective quaternization of certain methacrylate residues in diblock copolymers, leading to novel cationic polymers sensitive to pH, salt, and temperature. This can have applications in responsive materials and nanotechnology (Bütün, Armes, & Billingham, 2001).
Metal Complexes and Catalysis : Anderegg and Gramlich (1994) reported on the metal complexes formed with tris[2-(dimethylamino)ethyl]amine, which are crucial in understanding coordination chemistry and catalyst design (Anderegg & Gramlich, 1994).
Homogeneous Catalysts for Oxidation : Tordin et al. (2013) synthesized cobalt, nickel, and copper complexes with this compound as potential catalysts for the partial oxidation of alkanes. This has implications in industrial chemistry and catalysis (Tordin et al., 2013).
Single-Molecule Magnet Properties : Cruz et al. (2014) explored its use in a trinuclear complex that exhibits magnetization dynamics, contributing to the field of molecular magnetism (Cruz et al., 2014).
Photopolymerization Initiators : Zhang et al. (2018) found that derivatives of tris[2-(dimethylamino)ethyl]amine can efficiently initiate photopolymerization, important in 3D printing and polymer network synthesis (Zhang et al., 2018).
Water Resistant Polymers : Hossain et al. (2018) used this compound in creating cluster-shaped polymers for alkaline fuel cells, enhancing water resistance without compromising ionic conductivity (Hossain et al., 2018).
Carbon Dioxide Detection : Wang et al. (2015) utilized it in a fluorescent probe for real-time and quantitative detection of low carbon dioxide levels in gas mixtures (Wang et al., 2015).
Safety And Hazards
Tris[2-(dimethylamino)ethyl]amine causes severe skin burns and eye damage . It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .
Future Directions
properties
IUPAC Name |
N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSQCIDWAUGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCN(C)C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294612 | |
Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(dimethylamino)ethyl]amine | |
CAS RN |
33527-91-2 | |
Record name | Tris[2-(dimethylamino)ethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33527-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N1-bis(2-(dimethylamino)ethyl)-N2,N2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33527-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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